3-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and an oxadiazole ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to form the target compound .
Chemical Reactions Analysis
3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions.
Cyclization: The oxadiazole ring can be formed through cyclization reactions involving hydrazones and nitriles
Scientific Research Applications
3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity .
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biological pathways. For example, it can inhibit tyrosine kinases, which are involved in cell signaling and growth. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
4-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE: This compound shares the pyrazole and fluorophenyl groups but lacks the oxadiazole ring.
5-(4-FLUOROPHENYL)-3-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLE: This compound has a similar pyrazole structure but includes a naphthalene ring instead of the oxadiazole ring.
N-((S)-1-AMINO-3-(3-FLUOROPHENYL)PROPAN-2-YL)-5-CHLORO-4-(4-CHLORO-1H-PYRAZOLE-1-YL)BENZAMIDE: This compound contains a pyrazole ring and a fluorophenyl group but differs in the presence of additional functional groups .
Properties
Molecular Formula |
C14H12FN5O2 |
---|---|
Molecular Weight |
301.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H12FN5O2/c1-20-11(6-7-17-20)8-16-13(21)14-18-12(19-22-14)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,16,21) |
InChI Key |
ZCALNFAWNYTBEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.